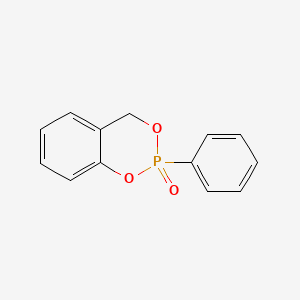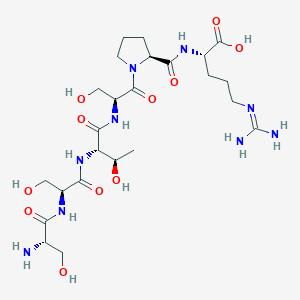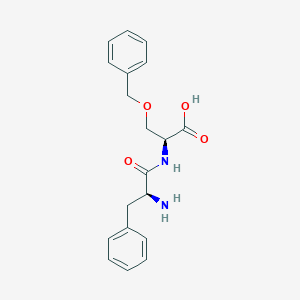
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide is a phosphorus-containing compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide typically involves the reaction of phenol with phosphorus trichloride, followed by oxidation. The reaction conditions often require the use of solvents such as acetonitrile, dichloromethane, tetrahydrofuran, and dimethylformamide . The process is sensitive to light and heat, and the compound is incompatible with water and strong oxidizing agents .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different phosphorus oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phenyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various phosphorus-containing compounds, such as phosphonates, phosphines, and phosphates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways in cells. For example, it has been shown to inhibit neuropathy target esterase, which is involved in nerve cell function . This inhibition can lead to delayed neuropathy and other toxic effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: This compound is used in similar phosphorylation and phosphitylation reactions but has different reactivity and stability properties.
2-Phenoxy-4H-1,3,2-benzodioxaphosphorin 2-oxide: Known for its antiviral and antitumor properties, this compound is structurally similar but has distinct biological activities.
Uniqueness
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit enzymes and disrupt metabolic pathways makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
4242-21-1 |
|---|---|
Molecular Formula |
C13H11O3P |
Molecular Weight |
246.20 g/mol |
IUPAC Name |
2-phenyl-4H-1,3,2λ5-benzodioxaphosphinine 2-oxide |
InChI |
InChI=1S/C13H11O3P/c14-17(12-7-2-1-3-8-12)15-10-11-6-4-5-9-13(11)16-17/h1-9H,10H2 |
InChI Key |
IVVGLHFVBDTRKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2OP(=O)(O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,11-dione](/img/structure/B14173840.png)

![3-Bromo-N-[2-(5-bromo-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14173865.png)
![Methyl 4-[(2-hydroxy-3-prop-2-ynoxy-propyl)-pyrimidin-2-yl-amino]butanoate](/img/structure/B14173867.png)
![2-[1,3-dioxolan-2-ylmethyl(methyl)amino]-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone](/img/structure/B14173872.png)
![4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B14173878.png)


![Ethyl 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]butanoate](/img/structure/B14173890.png)

![3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one](/img/structure/B14173901.png)


